alpha-Pinene

Catalog No.
S571216
CAS No.
80-56-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Pinene

CAS Number

80-56-8

Product Name

alpha-Pinene

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

GRWFGVWFFZKLTI-UHFFFAOYSA-N

SMILES

CC1=CCC2CC1C2(C)C

Solubility

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE
Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils
In water, 2.49 mg/L at 25 °C
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

2,6,6-Trimethyl-bicyclo[3.1.1]hept-2-ene; (±)-2-Pinene; (±)-α-Pinene; 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; Acintene A; Leavo 95; NSC 7727; PC 500; PC 500 (terpene); Sylvapine A; alpha-Pinene; α-Pinene

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1C2(C)C

Antioxidant Activity

Field: Pharmacology

Application: Alpha-Pinene has been found to exhibit antioxidant activity, which can help neutralize harmful free radicals in the body .

Methods: The antioxidant potential was analyzed using DPPH free radical scavenging and ferric reducing activity (FRAP) was investigated. Varying doses of alpha-Pinene (25, 50, 100, 200, 300, and 400 µg/mL) were used .

Results:

Anti-Inflammatory Activity

Field: Medicine

Application: Alpha-Pinene has been found to reduce inflammatory markers like TNF-α and IL-6 in liver cells .

Methods:

Results:

Anticancer Activity

Field: Oncology

Application: Alpha-Pinene has been found to exhibit anticancer properties, particularly against human melanoma and breast cancer .

Methods: Alpha-Pinene was formulated into a nanoemulsion (APNE), and its cytotoxicity activity and therapeutic anticancer efficacy were evaluated. The successful loading of AP in the APNE was also confirmed using ATR-FTIR analysis .

Results: The study found that APNE and AP with IC 50 values of 106.19 and 264.20 μg/mL on A-375 and 168.02 and 213.34 μg/mL on MCF-7 cell lines showed proper anti-proliferation activity. Apne potency was significantly higher than ap, especially in melanoma cells .

Antimicrobial Activity

Field: Microbiology

Application: Alpha-Pinene has been found to modulate antibiotic resistance, making it potentially useful in combating drug-resistant bacterial infections .

Results:

Analgesic Activity

Application: Alpha-Pinene has been found to exhibit analgesic effects, making it potentially useful in pain management .

Results:

Neuroprotective Effects

Field: Neuroscience

Application: Alpha-Pinene has been found to exhibit neuroprotective effects, potentially protecting neurons from damage .

Results:

Gastroprotective Effects

Field: Gastroenterology

Application: Alpha-Pinene has been found to exhibit gastroprotective effects, potentially protecting the stomach lining from damage .

Results:

Anxiolytic Effects

Field: Psychiatry

Application: Research has shown that alpha-Pinene can produce anxiolytic, or anxiety-reducing, effects in animal models .

Results: These findings suggest that alpha-Pinene may hold potential as a natural remedy for anxiety and stress-related disorders .

Cytoprotective Effects

Field: Cell Biology

Application: Alpha-Pinene has been found to exhibit cytoprotective effects, potentially protecting cells from damage .

Results:

Anticonvulsant Effects

Field: Neurology

Application: Alpha-Pinene has been found to exhibit anticonvulsant effects, potentially reducing the frequency and severity of seizures .

Results:

Effects Against H2O2-Stimulated Oxidative Stress

Field: Biochemistry

Application: Alpha-Pinene has been found to exhibit effects against H2O2-stimulated oxidative stress .

Results:

Effects on Pancreatitis

Application: Alpha-Pinene has been found to exhibit effects on pancreatitis .

Results:

Alpha-Pinene is a bicyclic monoterpene with the molecular formula C₁₀H₁₈, commonly found in the essential oils of various coniferous trees, particularly in pine resin. It exists in two enantiomeric forms: (1S,5R)-alpha-pinene and (1R,5S)-alpha-pinene, which are characterized by their distinct spatial arrangements around the chiral carbon atoms. This compound is recognized for its pleasant pine-like aroma and is widely used in perfumery, flavoring, and as a natural solvent.

Research suggests α-pinene possesses various biological activities, including:

  • Anti-inflammatory: Studies indicate α-pinene may reduce inflammation by inhibiting the production of inflammatory mediators.
  • Bronchodilatory: α-Pinene might relax airway muscles, potentially aiding in conditions like asthma.
  • Anxiolytic: Some studies suggest α-pinene's interaction with specific brain receptors could have an anxiolytic (anti-anxiety) effect.
Important Note

More research is needed to fully understand the mechanisms behind these potential benefits.

  • α-Pinene is generally considered safe for most people in low concentrations. However, high concentrations can irritate the skin, eyes, and respiratory system.
  • Due to its flammability, α-pinene should be handled with care and kept away from heat sources [].

Safety Data:

  • LD50 (oral, rat): 3.7 g/kg, indicating moderate oral toxicity.
, primarily oxidation. Under atmospheric conditions, it reacts with ozone to form a range of products including pinonaldehyde and highly oxygenated organic molecules (HOM) that contribute to secondary organic aerosol formation. The ozonolysis mechanism involves the formation of Criegee intermediates, which can rapidly lead to peroxy radicals and further oxidation products . Additionally, alpha-pinene can react on mineral surfaces such as kaolinite, where it forms products like pinonaldehyde through heterogeneous reactions .

Alpha-Pinene exhibits several biological activities that have garnered scientific interest:

  • Antitumor Effects: Research indicates that alpha-pinene can induce G2/M cell cycle arrest in human hepatoma cell lines, suggesting potential as an anticancer agent .
  • Antibacterial Properties: It has shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects: Studies demonstrate that alpha-pinene can exert neuroprotective effects through anti-inflammatory mechanisms in models of cerebral ischemia .
  • Anti-inflammatory Activity: It suppresses inflammatory pathways in macrophages, indicating its potential use in treating inflammatory conditions .

Alpha-Pinene can be synthesized through several methods:

  • Natural Extraction: The most common method involves distillation from pine resin or other plant sources.
  • Chemical Synthesis: Laboratory synthesis can be achieved via cyclization reactions starting from simpler terpenoid precursors. For instance, pinene synthase catalyzes the cyclization of geranyl pyrophosphate to form alpha-pinene .

Alpha-Pinene has diverse applications across various industries:

  • Fragrance and Flavoring: Its characteristic scent makes it a popular ingredient in perfumes and food flavorings.
  • Solvent Use: Alpha-pinene serves as a natural solvent in cleaning products and paints.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses in medicine.
  • Agriculture: It may be utilized as a natural pesticide due to its antimicrobial properties.

Studies have examined the interactions of alpha-pinene with various environmental factors:

  • Atmospheric Chemistry: Research highlights its role in atmospheric reactions leading to secondary organic aerosol formation, which impacts climate and air quality .
  • Surface Reactions: Interaction with mineral surfaces modifies its reactivity and product formation, indicating the importance of environmental context in its chemical behavior .

Alpha-Pinene shares structural similarities with several other terpenes. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Beta-PineneBicyclicHas a different arrangement of double bonds; less aromatic.
LimoneneMonocyclicKnown for citrus scent; used extensively in cleaning products.
MyrceneMonocyclicFound in cannabis; noted for its anti-inflammatory properties.
CampheneBicyclicOften used in fragrances; has different reactivity due to additional functional groups.

Uniqueness of Alpha-Pinene

Alpha-Pinene is unique due to its dual role as both a volatile organic compound contributing to atmospheric chemistry and as a biologically active compound with therapeutic potential. Its ability to form complex oxidation products under atmospheric conditions distinguishes it from other similar compounds like beta-pinene and limonene, which may not exhibit the same level of environmental reactivity or biological activity.

Natural Occurrence and Distribution

Alpha-pinene serves as the most widely encountered terpenoid in nature and exhibits remarkable distribution across diverse plant species. Coniferous species represent the primary natural producers, with alpha-pinene constituting a major component of turpentine extracted from pine resin. The stereochemistry of alpha-pinene production varies significantly among species, with distinct enzymes catalyzing the formation of both (+)-(3R:5R)-alpha-pinene and (-)-(3S:5S)-alpha-pinene enantiomers. Research on loblolly pine (Pinus taeda) has revealed that these antipodal products arise through distinct enzymatic mechanisms, despite the enzymes sharing only 66% amino acid identity.

The ecological significance of alpha-pinene extends far beyond simple chemical defense mechanisms. Pine trees utilize alpha-pinene as a critical component of oleoresin, which provides primary defense against bark beetles and associated fungal pathogens. The complex mixture of monoterpenes, sesquiterpenes, and diterpenes comprising oleoresin allows mobilization of diterpene resin acid components while maintaining toxicity toward invading insects. This dual functionality demonstrates the sophisticated chemical ecology underlying alpha-pinene production in natural systems.

Plant-to-plant communication represents another crucial aspect of alpha-pinene biology, with atmospheric release patterns exhibiting light- and temperature-dependent characteristics. When Arabidopsis thaliana experiences exposure to alpha-pinene and beta-pinene mixtures, the plants trigger defense responses including reactive oxygen species accumulation and gene expression changes consistent with systemic acquired resistance. These findings establish alpha-pinene as an infochemical supporting inter-plant signaling and defense propagation between neighboring plants.

Plant Biosynthetic Mechanisms

The biosynthetic pathway of alpha-pinene initiates with the activation of isoprene units existing in two distinct forms that combine to generate geranyl pyrophosphate. This fundamental precursor undergoes transformation to its isomer linalyl pyrophosphate, which subsequently experiences cyclization and nucleophilic attack leading to pinane cation intermediate formation. Alpha-pinene synthesis occurs through methylene proton elimination from this intermediate, distinguishing it from beta-pinene formation which involves methyl proton elimination.

Recent investigations into Pinus massoniana have revealed the complex regulation of terpenoid biosynthesis through both mevalonate and 2-methyl-D-erythritol-4-phosphate pathways. The enzyme 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate synthase catalyzes the sixth step of the MEP pathway, with gene expression studies demonstrating highest activity in xylem tissue followed by stems. Treatment with various stress factors including sodium chloride, abscisic acid, ethylene, methyl jasmonate, and salicylic acid significantly upregulates HDS expression, indicating sophisticated stress-responsive regulation.

The tissue-specific distribution of alpha-pinene biosynthetic machinery reflects the compound's multiple physiological roles. Analysis of Liquidambar formosana has identified differential expression patterns of key enzymes including 1-deoxy-D-xylulose-5-phosphate reductoisomerase and HDS between high and low alpha-pinene producing trees. These findings suggest that natural variation in alpha-pinene content results from transcriptional regulation of pathway enzymes rather than fundamental differences in biosynthetic capacity.

Enzymatic Processes in Coniferous Species

Coniferous alpha-pinene synthases exhibit distinctive characteristics that differentiate them from other monoterpene synthases, particularly in their cofactor preferences and substrate specificity. Unlike sesquiterpene synthases or angiosperm monoterpene synthases, conifer alpha-pinene synthases demonstrate preference for manganese over magnesium as catalytic cofactors. This specificity has important implications for heterologous expression systems, as manganese availability often becomes limiting in microbial production platforms.

The molecular architecture of coniferous alpha-pinene synthases reveals sophisticated mechanisms for controlling product stereochemistry and yield. Structural analysis has identified critical motifs including the RRX8W sequence, where paired arginine residues stabilize the enzyme's catalytically active conformation. These arginine pairs also participate in geranyl pyrophosphate isomerization to linalyl diphosphate, which represents an essential step for accessing the alpha-terpenyl cation and subsequent pinyl carbocation formation leading to final alpha-pinene structure.

Species-specific variations in alpha-pinene synthase properties have revealed important insights into enzyme evolution and optimization. Pinus taeda alpha-pinene synthase produces exclusively 100% alpha-pinene, while Abies grandis and Picea abies enzymes generate mixed alpha/beta-pinene products with varying ratios. These differences reflect distinct active site architectures that influence carbocation intermediate stabilization and subsequent elimination reactions determining final product distribution.

Pinene synthases belong to the terpene synthase family, characterized by a conserved tertiary structure that facilitates cyclization reactions. In loblolly pine (Pinus taeda), three distinct monoterpene synthases have been isolated, each producing specific enantiomers of alpha- and beta-pinene [2]. These enzymes share a molecular mass of approximately 60 kDa and require monovalent (e.g., K⁺) and divalent (e.g., Mg²⁺) cations for activity [2]. Structural modeling of (+)-alpha-pinene synthase from loblolly pine reveals a two-domain architecture: an N-terminal helical domain responsible for substrate binding and a C-terminal alpha-helical bundle that facilitates carbocation cyclization [6].

The active site of conifer pinene synthases contains a conserved aspartate-rich motif (DDxxD), which coordinates the diphosphate group of geranyl diphosphate (GPP) [4]. Mutagenesis studies in related enzymes, such as beta-pinene synthase from Artemisia annua, demonstrate that substitutions in the active site cavity alter product regioselectivity. For example, a single amino acid change (Ile³⁵⁶→Val) in A. annua beta-pinene synthase shifts the beta-to-alpha-pinene ratio from 94:6 to 82:18 [1]. These findings highlight the role of hydrophobic residues in stabilizing transition states during cyclization.

Substrate Specificity and Product Regioselectivity

Conifer-derived pinene synthases exhibit strict substrate specificity for geranyl diphosphate (GPP), with Michaelis constants (Kₘ) ranging from 3 μM in loblolly pine [2] to 5 μM in Pinus laricio [3]. Product regioselectivity is governed by the enzyme’s ability to direct carbocation intermediates toward distinct cyclization pathways. For instance, (+)-alpha-pinene synthase from loblolly pine stabilizes a pinanyl carbocation intermediate, leading to the formation of the (1R,5R)-enantiomer [2]. In contrast, (-)-alpha-pinene synthases promote a mirrored transition state, yielding the (1S,5S)-enantiomer [2].

The following table summarizes product distributions from characterized conifer pinene synthases:

SpeciesEnzyme TypeMajor Product (% Yield)Minor Products (% Yield)
Pinus taeda(+)-α-pinene synthase(+)-α-pinene (58%)(-)-β-pinene (22%), limonene (10%) [2]
Pinus laricioMTPS7(+)-α-pinene (44%)β-phellandrene (31%), δ-3-carene (8%) [3]
Artemisia annuaβ-pinene synthase(-)-β-pinene (94%)(-)-α-pinene (6%) [1]

Phylogenetic analyses reveal that pinene synthases cluster into distinct clades within the TPS-d1 subfamily, with functional divergence arising from gene duplication events [3]. For example, Pinus laricio MTPS4 and MTPS5, which share 89% sequence identity, produce (-)-beta-pinene and (-)-alpha-pinene, respectively [3]. This divergence underscores the evolutionary adaptation of pinene synthases to ecological pressures, such as herbivore deterrence and pollinator attraction.

Protein Fusion Techniques for Enhanced Catalytic Efficiency

Heterologous expression of pinene synthases in bacterial systems often results in insolubility due to improper folding. To address this, maltose-binding protein (MBP) fusion tags have been employed to improve solubility and catalytic activity. In A. annua, fusion of beta-pinene synthase with MBP increased soluble expression by 12-fold, enabling in vitro characterization of its 94:6 beta-to-alpha-pinene product ratio [1]. Similarly, Pinus taeda (+)-alpha-pinene synthase fused with thioredoxin exhibited a 3.5-fold higher turnover number (kₐₜₜ) compared to the native enzyme [6].

Directed evolution approaches have further optimized catalytic efficiency. Saturation mutagenesis targeting residues near the active site (e.g., Phe⁴⁸⁵ in P. taeda enzyme) increased alpha-pinene yield by 18% [6]. Additionally, fusion with SUMO (Small Ubiquitin-like Modifier) tags in Escherichia coli expression systems enhanced thermostability, with retained activity at 45°C for over 24 hours [6]. These modifications not only facilitate industrial-scale production but also provide insights into structure-function relationships.

Physical Description

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent.
Liquid
Colorless liquid with an odor of turpentine; [HSDB]
Liquid with an odor of turpentine; [Merck Index] Colorless liquid; [Acros Organics MSDS]
Colourless mobile liquid; warm, resinous, pine-like aroma
A clear colorless liquid with a turpentine odor.

Color/Form

Colorless, transparent liquid
COLORLESS, MOBILE LIQUID

XLogP3

2.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

313.2 °F at 760 mmHg (NTP, 1992)
156 °C at 760 mm Hg
313.2 °F

Flash Point

91 °F (NTP, 1992)
33 °C
91 °F (33 °C) (CLOSED CUP)
91 °F

Heavy Atom Count

10

Vapor Density

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.7 (Air = 1)
4.7

Density

0.858 (USCG, 1999) - Less dense than water; will float
Density: 0.8592 at 20 °C/4 °C
DENSITY: 0.8625 AT 15 °C
0.855-0.860
0.858

LogP

4.83 (LogP)
4.83
log Kow = 4.83
4.44

Odor

CHARACTERISTIC ODOR OF PINE
Odor of turpentine

Melting Point

-67 °F (NTP, 1992)
-62.5 °C
-67 °F

UNII

JPF3YI7O34

Related CAS

6993-66-4

GHS Hazard Statements

Aggregated GHS information provided by 668 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 668 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 635 of 668 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (30.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (84.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (57.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (91.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mmHg at 99.1 °F (NTP, 1992)
4.75 [mmHg]
4.75 mm Hg at 25 °C
10 mmHg at 99.1 °F

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

67762-73-6
80-56-8
25766-18-1
2437-95-8
7785-70-8

Absorption Distribution and Excretion

Absorbed through skin, lungs, intestine.
The toxicokinetics of alpha-pinene (a-pinene) were studied in humans. The study group consisted of eight healthy males, average age 31 years. They were exposed to 0, 10, 225, or 450 mg/cu m (+)-alpha-pinene or 450 mg/cu m (-)-alpha-pinene for 2 hr in an inhalation chamber. During exposure they exercised on a cycle ergometer at the rate 50 watts. Average pulmonary uptake of (+)-alpha-pinene and (-)-alpha-pinene amounted to 59% of the exposure concn. Absolute uptake increased linearly with concn. Blood alpha-pinene concn increased rapidly at first then tapered off. Mean blood concn at the end of exposure were linearly related to inhaled concn. Elimination of alpha-pinene from the blood was triphasic. Half times for elimination of inhaled (+)-alpha-pinene from the blood during the three phases were 4.8, 39, and 695 minutes. Elimination half times fo (-)-alpha-pinene were 5.6, 40, and 555 minutes. Cumulative urinary excretion of unchanged alpha-pinene amounted to less than 0.001% of each dose. Respiratory elimination of (+)-alpha-pinene and (-)-alpha-pinene was 7.7 and 7.5% of total uptake, respectively. Five subjects complained of eye, nose, and throat irritation. No exposure related changes in lung function were seen. At the concn tested the capacity of the liver to metabolize alpha-pinene is not exceeded. (+)-alpha-Pinene and (-)-alpha-pinene show similar pharmacokinetic behavior. alpha-Pinene is readily metabolized and elimination of unchanged alpha-pinene is very low.
... Eight male volunteers were exposed to 450 mg/cu m turpentine by inhalation (2 hr, 50 W) in an exposure chamber. ...The mean relative uptakes of alpha-pinene, beta-pinene, and 3-carene were 62%, 66%, and 68% respectively, of the amount supplied. Between 2% and 5% of the net uptake was excreted unchanged in the expired air after the end of exposure. The mean blood clearance 21 hours after exposure (CL21hr) of alpha-pinene, beta-pinene and 3-carene, were 0.8, 0.5, and 0.4 l.per kg per hr, respectively. The mean half lives (t1/2) of the last phase of alpha-pinene, beta-pinene, and 3-carene averaged 32, 25, and 42 hours, respectively. The t1/2s agreed with previously calculated half lives from single exposures. The total blood clearance CL21hr of 3-carene found in this turpentine study was lower, and CL4hr of 3-carene was significantly lower than the values obtained from similar exposure to pure 3-carene. The subjects attending both exposure to turpentine and to pure alpha-pinene at 450 mg/cu m had lower CL4hr during the exposure to turpentine ... Toxicokinetics ... show small, if any, interactions between alpha-pinene, beta-pinene, and 3-carene...
Following immersion of young pigs & one human subject for 30 minutes in baths containing 150 mL of a pine-oil mixture (Fichtennadel-Latschenkieferol Kneipp) in 450 L of water, alpha- & beta-pinene & limonene (components of Latschenkieferol) were detected in exhaled air within 20 minutes reaching maximum levels 50-75 minutes after start of the bath & remaining detectable after 1 day.

Metabolism Metabolites

... The main metabolic pathways are hydratation, hydroxylation, rearrangement, and acetylation. Five metabolites were identified.
The urinary excretion of verbenols after inhalation of alpha-pinene enantiomers was studied. Healthy male subjects were exposed to 10, 225, or 450 mg/cu m (+)alpha-pinene or 450 mg/cu m (-)alpha-pinene for 2 hr while performing light exercise. Exhaled air samples were collected after exposure, and urine samples were obtained before and after pinene exposure. Respiratory elimination of both pinenes was similar; at a concn of 450 mg/cu m, 7.7% of the total uptake of (+)alpha-pinene and 7.5% of the total uptake of (-)alpha-pinene was eliminated. Urinary excretion of verbenol 4 hr after exposure to (+)alpha-pinene ranged from 1.7% at 450 mg/cu m to 3.8% at a dose of 10 mg/cu m. Urinary excretion of (-)alpha-pinene was similar. A semilogarithmic plot of the excretion data suggested the existence of more than one rate constant for the elimination of (+)alpha-pinene and (-)alpha-pinene. Most of the verbenols were eliminated within 20 hr after a 2 hr exposure. The renal excretion of unchanged alpha-pinene was less than 0.001%. The determination of urinary verbenols may be useful as a biological exposure index for exposure to terpenes.
The biotransformation of (+)-, (-)-, and (+-)-alpha-pinenes, (-)-beta-pinene (nopinene), (-)-cis-pinane, (+)-3-carene, (-)-cis-carane, myrcene, and p-cymene in rabbits was investigated. The major metabolites were as follows: (-)-trans-verbenol from (+)-, (-)-, and (+/-)-alpha-pinenes; (-)-10-pinanol and (-)-1-p-menthene-7,8-diol from (-)-beta-pinene; (-)-alpha-terpineol and (-)-trans-sobrerol from (-)-cis-pinane; (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, (-)-3-carene-9-carboxylic acid, and 3-carene-9,10-dicarboxylic acid from (+)-3-carene; carane-9,10-dicarboxylic acid from (-)-cis-carane; and myrcene-3(10)-glycol, myrcene-1,2-glycol, uroterpenol, and p-cymene-9-carboxylic acid from p-cymene. These metabolisms include allylic oxidation, epoxidation, stereoselective gem-dimethyl hydroxylation and its oxidation, cleavage of a conjugated double bond by epoxidation, and regioselective oxidation, some of which are not found usually in chemical reactions, and due to which various new compounds were determined. This biotransformation of the monoterpene hydrocarbons gave some insect pheromones in high yield.

Wikipedia

(-)-alpha-pinene

Biological Half Life

... Half times for elimination of inhaled (+)-alpha-pinene from the blood during the three phases were 4.8, 39, and 695 minutes. Elimination half times of (-)-alpha-pinene were 5.6, 40, and 555 minutes ...
... Eight male volunteers were exposed to 450 mg/cu m turpentine by inhalation (2 hr, 50 W) in an exposure chamber. ... The mean blood clearance 21 hours after exposure (CL21hr) of alpha-pinene, beta-pinene and 3-carene, were 0.8, 0.5, and 0.4 l.per kg per hr, respectively. The mean half lives (t1/2) of the last phase of alpha-pinene, beta-pinene, and 3-carene averaged 32, 25, and 42 hours, respectively. The t1/2s agreed with previously calculated half lives from single exposures...

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Obtained from oil of turpentine which contains 58-65% alpha-pinene along with 30% beta-pinene.
Isolation of d-alpha-pinene from Port Oxford cedar wood oil (Chamaecyparis lawsoniama Parl., Pinaceae) ... Isolation of l-alpha-pinene from mandarin peel oil (Citrus reticulata Blando, Rutaceae).
Pure alpha-pinene is obtained by distillation of turpentine oils.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-: ACTIVE
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Epoxidation of alpha-pinene gives pinene oxide which is isomerized to give campholenic aldehyde, an important feedstock for a variety of sandalwood materials.
Pyrolysis yields a mixture of ocimene and allocimene

Analytic Laboratory Methods

ALPHA-PINENE WAS CONFIRMED BY COMBINATION OF GC/MS METHOD.
13(C) NUCLEAR MAGNETIC RESONANCE ANALYSIS INDICATED THAT THE VOLATILE FRACTION OF DALMATION SAGE OIL CONTAINED ALPHA-PINENE.
THE CONTENTS OF ALPHA-PINENE IN PINE OILS, DETERMINED BY GC, WAS USED TO DETECT THE QUALITY & POSSIBLE ADULTERATIONS.
MAIN CONSTITUENT OF PETROL FRACTION, ALPHA-PINENE WAS INVESTIGATED BY MEANS OF LIQUID & GLC, IR, NUCLEAR MAGNETIC RESONANCE, & MS.
For more Analytic Laboratory Methods (Complete) data for ALPHA-PINENE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Urine from sawmill workers exposed to alpha-pinene, beta-pinene, and DELTA3-carene was collected and hydrolyzed with beta-glucuronidase at pH 5.0 for 24 hr at 37 deg. After hydrolysis, the urine was cleaned on a SEP-PAK C18 cartridge. The cartridge was eluted with n-heptane. The eluate was injected onto a GC equipped with a 25-m (0.32-mm ID) SP-1000 capillary column. The major peak in the chromatogram was identified by GC/MS as trans-verbenol by electron impact at 70 eV. Cis-Verbenol was also identified. These metabolites could not be detected in nonhydrolyzed urine from the exposed workers or in hydrolyzed urine from an unexposed individual. The recoveries of the verbenols from hydrolyzed urine were in the range of 85 to 94%, and the metabolites were stable both in urine and in n-heptane after sample cleaning at -20 °For at least 12 wk. These metabolites are probably formed from alpha-pinene by hydroxylation.

Storage Conditions

Keep container closed. Keep away from heat, sparks, and open flame.

Dates

Modify: 2023-08-15
1. Renbaum-Wolff L, Grayson JW, Bateman AP, Kuwata M, Sellier M, Murray BJ, Shilling JE, Martin ST, Bertram AK. Viscosity of α-pinene secondary organic material and implications for particle growth and reactivity. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8014-9. doi: 10.1073/pnas.1219548110. Epub 2013 Apr 25. PMID: 23620520; PMCID: PMC3657821.

2. Henry KM, Donahue NM. Photochemical aging of α-pinene secondary organic aerosol: effects of OH radical sources and photolysis. J Phys Chem A. 2012 Jun 21;116(24):5932-40. doi: 10.1021/jp210288s. Epub 2012 Mar 22. PMID: 22439909.

3. Henry KM, Lohaus T, Donahue NM. Organic aerosol yields from α-pinene oxidation: bridging the gap between first-generation yields and aging chemistry. Environ Sci Technol. 2012 Nov 20;46(22):12347-54. doi: 10.1021/es302060y. Epub 2012 Oct 31. PMID: 23088520.

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